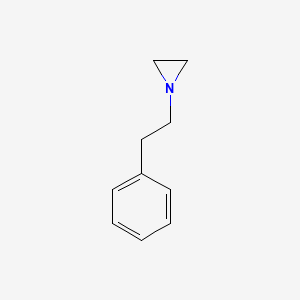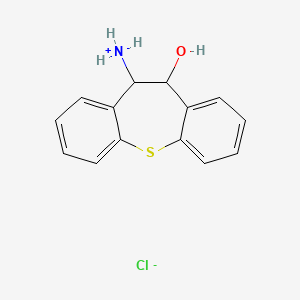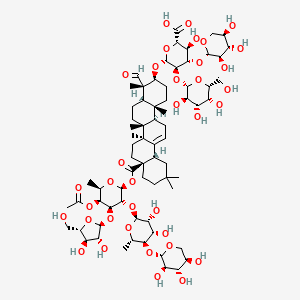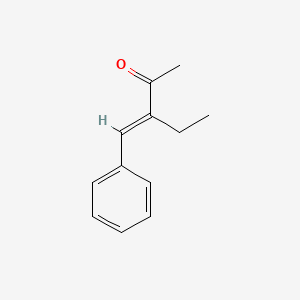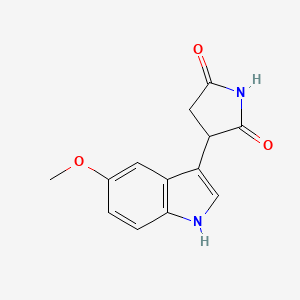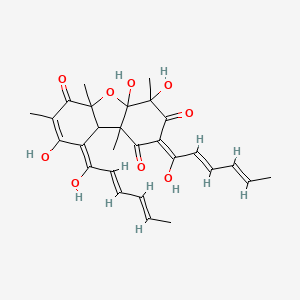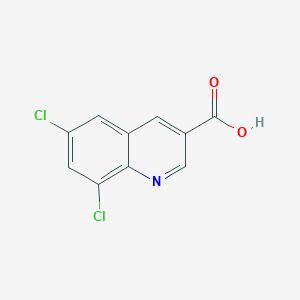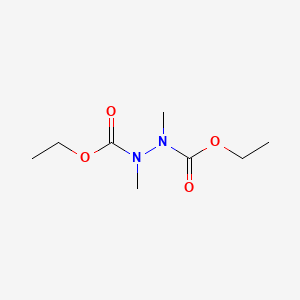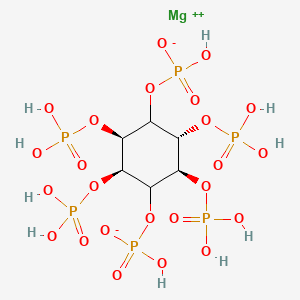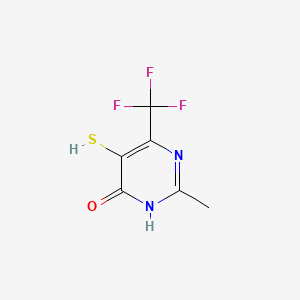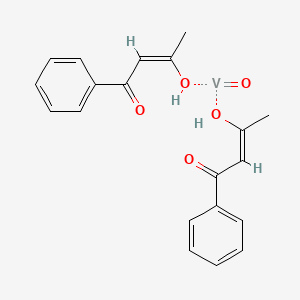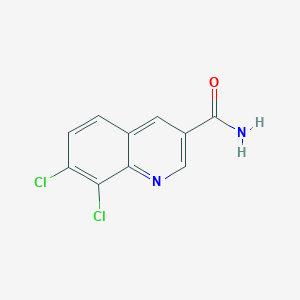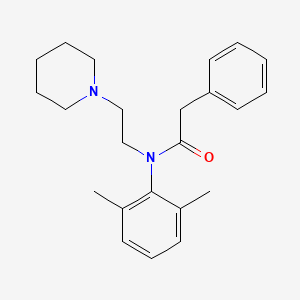
Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl-: is a chemical compound with the molecular formula C23H30N2O and a molecular weight of 350.5 g/mol It is known for its complex structure, which includes a piperidine ring and a phenyl group attached to an acetanilide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- typically involves the reaction of 2,6-dimethylaniline with 2-chloro-N-(2-piperidinoethyl)acetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or analgesic properties, making it a candidate for drug development .
Medicine: In medicine, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is investigated for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-2,6-dimethyl-N-(2-piperidinoethyl)benzamide
- 2’,6’-Dimethyl-N-(2-piperidinoethyl)-2-phenylacetanilide
Comparison: Compared to similar compounds, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- stands out due to its unique combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
18109-50-7 |
|---|---|
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3 |
InChI-Schlüssel |
CUEURHBZCLMUCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


